(E)-4-[(4-bromo-2-methylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid
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Overview
Description
(E)-4-[(4-bromo-2-methylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a bromo-substituted pyrazole ring attached to an amino group, which is further connected to a butenoic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[(4-bromo-2-methylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common method includes the bromination of 2-methylpyrazole, followed by the introduction of an amino group. The final step involves the formation of the butenoic acid moiety through a condensation reaction with an appropriate precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis can be employed to enhance the efficiency of the process. The use of automated reactors and continuous flow systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-4-[(4-bromo-2-methylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-[(4-bromo-2-methylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound can be used in the study of enzyme inhibition and receptor binding. Its structural features make it a suitable candidate for investigating interactions with biological macromolecules.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific enzymes or receptors involved in various diseases.
Industry
Industrially, this compound can be utilized in the development of agrochemicals, dyes, and other specialty chemicals. Its versatility makes it a valuable component in the formulation of products with specific functional properties.
Mechanism of Action
The mechanism of action of (E)-4-[(4-bromo-2-methylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-methylpyrazole: A precursor in the synthesis of (E)-4-[(4-bromo-2-methylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid.
4-oxobut-2-enoic acid: Another precursor used in the synthesis process.
Other pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals.
Biological Activity
(E)-4-[(4-bromo-2-methylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anti-cancer applications. This article aims to explore its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and structural features. The presence of the brominated pyrazole ring is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₉H₈BrN₃O₃ |
Molecular Weight | 292.08 g/mol |
Functional Groups | Amino, Carbonyl, Pyrazole |
Stereochemistry | (E) configuration |
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Pro-inflammatory Pathways : The compound has shown potential in inhibiting the NF-kB signaling pathway, which plays a crucial role in the inflammatory response. This inhibition can reduce the expression of pro-inflammatory cytokines, thereby mitigating inflammation .
- Anticancer Activity : Studies suggest that the compound may inhibit cell proliferation in various cancer cell lines, including prostate cancer cells. This effect is attributed to its ability to modulate androgen receptor activity and disrupt cell cycle progression .
- Antioxidant Properties : The presence of the pyrazole moiety may contribute to antioxidant activity, helping to scavenge free radicals and reduce oxidative stress in cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Bromine Substitution : The presence of a bromine atom on the pyrazole ring enhances the compound's lipophilicity and may improve its binding affinity to target proteins.
- Amino Group : The amino group contributes to hydrogen bonding interactions with biological targets, enhancing solubility and bioavailability.
Table: Summary of SAR Findings
Modification | Effect on Activity |
---|---|
Bromine at position 4 | Increased lipophilicity and binding |
Variation in alkyl groups | Altered potency against cancer cells |
Changes in carbonyl position | Impact on anti-inflammatory efficacy |
Case Studies
Several studies have investigated the biological effects of this compound:
- Anti-inflammatory Study : A recent study demonstrated that this compound significantly reduced TNF-alpha levels in an animal model of arthritis, indicating strong anti-inflammatory properties .
- Anticancer Efficacy : In vitro assays showed that the compound inhibited the growth of prostate cancer cells with an IC50 value of 25 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase .
- Toxicology Assessment : Toxicological evaluations indicated a favorable safety profile with low cytotoxicity in normal human cell lines, suggesting potential for therapeutic use without significant adverse effects .
Properties
IUPAC Name |
(E)-4-[(4-bromo-2-methylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O3/c1-12-8(5(9)4-10-12)11-6(13)2-3-7(14)15/h2-4H,1H3,(H,11,13)(H,14,15)/b3-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCPURZHFHDHCF-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Br)NC(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)Br)NC(=O)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.